1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative featuring a naphthalene moiety and a pyrrolidine-substituted alkyne linker. Its structure combines aromatic, alkyne, and heterocyclic components, which are common in bioactive molecules targeting neurological or metabolic pathways.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-12-3-4-13-23-14-5-6-15-23)22-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGOOIJFNIDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved by reacting naphthalene with a suitable alkylating agent under Friedel-Crafts alkylation conditions.
Synthesis of the Pyrrolidin-1-ylbut-2-yn-1-yl Intermediate: This involves the reaction of pyrrolidine with a but-2-yn-1-yl halide under basic conditions.
Coupling Reaction: The final step involves the coupling of the naphthalen-1-ylmethyl intermediate with the pyrrolidin-1-ylbut-2-yn-1-yl intermediate in the presence of a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives of the naphthalene ring.
Reduction: Formation of reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthalene and pyrrolidine moieties. These interactions may modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Urea-Based CB1 Allosteric Modulators
The compound shares structural homology with urea derivatives reported by Khurana et al. (2017), such as 1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (7d) and 1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea (8d). Key comparisons include:
The naphthalene group in the target compound may enhance lipophilicity and membrane permeability compared to the cyanophenyl group in 7d/8d. However, the pyrimidine ring in 7d/8d likely improves receptor binding specificity.
Sulfonylurea Derivatives
Compounds such as 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A-5F) share the urea core and pyrrolidine moiety but incorporate a sulfonyl group and benzoyl substituents . Unlike the target compound’s alkyne linker, the sulfonyl group in 5A-5F may reduce metabolic stability due to susceptibility to enzymatic cleavage.
Naphthalene-Containing Piperidine Derivatives
LAS-251 (β-cyclodextrin complex with 1-(4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine ) and LAS-252 share the naphthalene and alkyne motifs but replace urea with a piperidine group . Acute toxicity studies in mice revealed dose-dependent clinical signs of intoxication (e.g., respiratory distress), though the urea group in the target compound may mitigate toxicity compared to piperidine-based analogs.
Pharmacological and Toxicological Insights
Activity Trends
- Synthetic Flexibility : The alkyne linker allows for click chemistry modifications, a feature underutilized in sulfonylurea derivatives (5A-5F) .
Toxicity Profile
| Compound | Toxicity Observations |
|---|---|
| LAS-251/LAS-252 | Dose-dependent intoxication (respiratory effects) |
| Target Compound | No direct data; urea groups generally lower toxicity vs. piperidines |
Activité Biologique
The compound 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is . The structure features a naphthalene moiety linked to a pyrrolidine group through a butynyl chain, with a urea functional group. This unique structure may contribute to its biological properties.
Anticancer Potential
Recent studies have indicated that compounds containing naphthalene and pyrrolidine moieties exhibit significant anticancer activity. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | <10 | Apoptosis induction |
| Compound B | HT29 | <5 | Cell cycle arrest |
| 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea | A431 | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant activity of similar structures has also been explored. In particular, pyrrolidine derivatives have shown promise in reducing seizure activity in animal models. The structure's ability to interact with GABA receptors may be a contributing factor.
Case Study: Anticonvulsant Activity Assessment
In a study evaluating the anticonvulsant properties of various pyrrolidine derivatives, it was found that those with naphthalene substitutions exhibited enhanced activity compared to their counterparts without such modifications. The study utilized the maximal electroshock seizure test to determine efficacy.
The proposed mechanisms for the biological activities of 1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : Interactions with neurotransmitter receptors may explain its anticonvulsant effects.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Research Findings
Recent research has focused on synthesizing and testing various analogs of this compound, aiming to enhance its biological activity while minimizing toxicity. Structure–activity relationship (SAR) studies have revealed that modifications in the naphthalene and pyrrolidine components can significantly alter the pharmacological profile.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Naphthalene Substitution | Increased anticancer potency |
| Pyrrolidine Chain Length | Optimal at four carbons |
| Urea Group Variations | Altered receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
